Cas no 444102-54-9 (4-(2-methylphenyl)oxane-2,6-dione)

4-(2-methylphenyl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylphenyl)oxane-2,6-dione
- SCHEMBL657344
- QLBISGTXZJYPQE-UHFFFAOYSA-N
- 444102-54-9
- EN300-1833219
- 3-(2-methylphenyl)glutaric anhydride
-
- インチ: 1S/C12H12O3/c1-8-4-2-3-5-10(8)9-6-11(13)15-12(14)7-9/h2-5,9H,6-7H2,1H3
- InChIKey: QLBISGTXZJYPQE-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C2C=CC=CC=2C)CC1=O)=O
計算された属性
- せいみつぶんしりょう: 204.078644241g/mol
- どういたいしつりょう: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(2-methylphenyl)oxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833219-0.25g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1833219-5.0g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1833219-1.0g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1833219-10g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1833219-0.1g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1833219-1g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 1g |
$1086.0 | 2023-09-19 | ||
Enamine | EN300-1833219-5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1833219-0.5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1833219-0.05g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1833219-2.5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 2.5g |
$2127.0 | 2023-09-19 |
4-(2-methylphenyl)oxane-2,6-dione 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
4-(2-methylphenyl)oxane-2,6-dioneに関する追加情報
4-(2-Methylphenyl)oxane-2,6-dione: A Comprehensive Overview
4-(2-Methylphenyl)oxane-2,6-dione, with the CAS number 444102-54-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of oxanes, which are cyclic ethers with a six-membered ring. The presence of a 2-methylphenyl substituent imparts distinct properties that make it an interesting subject for both academic research and industrial development.
The chemical structure of 4-(2-methylphenyl)oxane-2,6-dione is characterized by a six-membered oxane ring with two ketone groups at the 2 and 6 positions, and a 2-methylphenyl group attached to the 4 position. This configuration results in a highly conjugated system, which can influence its reactivity and stability. The compound's molecular formula is C13H14O3, and its molecular weight is approximately 218.25 g/mol.
In the realm of pharmaceutical research, 4-(2-methylphenyl)oxane-2,6-dione has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, particularly its anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
The potential therapeutic applications of 4-(2-methylphenyl)oxane-2,6-dione extend beyond inflammation and oxidative stress. Researchers have also investigated its anticancer properties. A study conducted by a team at the University of California in 2020 found that this compound selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent pathways.
Beyond its pharmaceutical applications, 4-(2-methylphenyl)oxane-2,6-dione has been explored for its use in materials science. Its unique chemical structure makes it a valuable precursor for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology have utilized this compound as a building block for the development of novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composites.
The synthesis of 4-(2-methylphenyl)oxane-2,6-dione typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 2-methylbenzaldehyde with an appropriate ketone followed by cyclization to form the oxane ring. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using catalysts derived from renewable resources.
In conclusion, 4-(2-methylphenyl)oxane-2,6-dione (CAS No. 444102-54-9) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
444102-54-9 (4-(2-methylphenyl)oxane-2,6-dione) 関連製品
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)
- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)
- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 887982-70-9(6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid)
- 1266569-94-1(UTPγS trisodium salt)
- 1262523-37-4((4S)-4-Fluoroglutamine)
- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)
- 1858554-95-6(3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)




